molecular formula C9H9ClN2O3 B15297133 1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride

Katalognummer: B15297133
Molekulargewicht: 228.63 g/mol
InChI-Schlüssel: VXNWDSLBCNCGFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride typically involves the nitration of benzofuran followed by amination. The nitration process introduces a nitro group at the 5-position of the benzofuran ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitrobenzofuran is then subjected to a reductive amination process to introduce the methanamine group. This step often involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups such as amino, hydroxyl, and alkyl groups.

Wissenschaftliche Forschungsanwendungen

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Wirkmechanismus

The mechanism of action of 1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Chloro-1-benzofuran-2-yl)methanamine hydrochloride
  • 1-(5-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride
  • 1-(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride

Uniqueness

1-(5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the compound’s potential biological activities make it a valuable candidate for drug development and other research areas.

Eigenschaften

Molekularformel

C9H9ClN2O3

Molekulargewicht

228.63 g/mol

IUPAC-Name

(5-nitro-1-benzofuran-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8N2O3.ClH/c10-5-8-4-6-3-7(11(12)13)1-2-9(6)14-8;/h1-4H,5,10H2;1H

InChI-Schlüssel

VXNWDSLBCNCGFP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.